molecular formula C10H10N2S B13609644 4-[4-(methylsulfanyl)phenyl]-1H-imidazole

4-[4-(methylsulfanyl)phenyl]-1H-imidazole

Cat. No.: B13609644
M. Wt: 190.27 g/mol
InChI Key: SWXLZOBZKDTXCW-UHFFFAOYSA-N
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Description

4-[4-(methylsulfanyl)phenyl]-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 4-(methylsulfanyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(methylsulfanyl)phenyl]-1H-imidazole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-[4-(methylsulfanyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-[4-(methylsulfanyl)phenyl]-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(methylsulfanyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(methylsulfanyl)phenyl]-1H-imidazole is unique due to the presence of both an imidazole ring and a methylsulfanyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-1H-imidazole

InChI

InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-6-11-7-12-10/h2-7H,1H3,(H,11,12)

InChI Key

SWXLZOBZKDTXCW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CN=CN2

Origin of Product

United States

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